molecular formula C9H5BrFN B1506541 6-Bromo-3-fluoroisoquinoline CAS No. 891785-30-1

6-Bromo-3-fluoroisoquinoline

Cat. No. B1506541
M. Wt: 226.04 g/mol
InChI Key: WOIZAXDBPZEAHP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It is used in the chemical industry and for research purposes .


Synthesis Analysis

The synthesis of 6-Bromo-3-fluoroisoquinoline involves a mixture of 6-bromoisoquinolin-3-amine in pyridine hydrofluoride at -78C. Sodium nitrite is then carefully added and the reaction mixture is stirred at -78C for 5 minutes. The reaction mixture is then warmed to room temperature over 40 minutes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-fluoroisoquinoline is represented by the linear formula C9H5BrFN .


Physical And Chemical Properties Analysis

6-Bromo-3-fluoroisoquinoline has a molecular weight of 226.05 . It is a solid at room temperature and should be stored in a dry environment at 2-8C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.19, indicating its lipophilicity .

Scientific Research Applications

Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Here are some general applications:

  • Pharmaceuticals : Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

  • Materials Science : Fluorinated isoquinolines have unique light-emitting properties, making them useful in the field of materials science . They could potentially be used in the development of organic light-emitting diodes .

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF 3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .

6-Bromo-3-fluoroisoquinoline is a type of fluorinated isoquinoline. While specific applications for this compound are not widely documented, fluorinated isoquinolines in general have a range of applications in various fields . Here are some additional potential applications:

  • Chemical Synthesis : 6-Bromo-3-fluoroisoquinoline can be used as a building block in the synthesis of more complex chemical compounds . Its bromine and fluorine substituents make it a versatile reagent in various chemical reactions .

  • Drug Discovery : Given its structural similarity to bioactive isoquinolines, 6-Bromo-3-fluoroisoquinoline could potentially be used in the discovery and development of new pharmaceuticals . Its fluorine atom could enhance the biological activity and metabolic stability of the resulting drugs .

  • Fluorescent Materials : The presence of a fluorine atom could potentially impart fluorescent properties to 6-Bromo-3-fluoroisoquinoline, making it useful in the development of fluorescent materials .

  • Catalysis : Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, could potentially be used as ligands in catalysis . Their unique electronic properties could enhance the activity and selectivity of the catalyst .

While specific applications for 6-Bromo-3-fluoroisoquinoline are not widely documented, here are some additional potential applications based on its properties and the general applications of fluorinated isoquinolines :

  • Synthetic Intermediate : 6-Bromo-3-fluoroisoquinoline can serve as a synthetic intermediate in the preparation of more complex organic compounds . Its bromine and fluorine substituents make it a versatile reagent in various chemical reactions .

  • Pharmaceutical Research : Given its structural similarity to bioactive isoquinolines, 6-Bromo-3-fluoroisoquinoline could potentially be used in the discovery and development of new pharmaceuticals . Its fluorine atom could enhance the biological activity and metabolic stability of the resulting drugs .

  • Fluorescent Materials : The presence of a fluorine atom could potentially impart fluorescent properties to 6-Bromo-3-fluoroisoquinoline, making it useful in the development of fluorescent materials .

  • Catalysis : Fluorinated isoquinolines, including 6-Bromo-3-fluoroisoquinoline, could potentially be used as ligands in catalysis . Their unique electronic properties could enhance the activity and selectivity of the catalyst .

Safety And Hazards

6-Bromo-3-fluoroisoquinoline is classified under the GHS07 category. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-bromo-3-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIZAXDBPZEAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729331
Record name 6-Bromo-3-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoroisoquinoline

CAS RN

891785-30-1
Record name 6-Bromo-3-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891785-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-bromoisoquinolin-3-amine (0.71 g, 3.18 mmol) in pyridine hydrofluoride (10 mL, 3.18 mmol) at −78° C. was carefully added sodium nitrite (0.26 g, 3.82 mmol). The reaction mixture was stirred at −78° C. for 5 minutes. The reaction mixture was then warmed to room temperature over 40 minutes. The mixture was poured into an ice bath and the pH was adjusted to >9 with Na2CO3. The mixture was filtered to recover a yellow-purple solid. The solid was dissolved in EtOAc and water with stirring. The mixture was extracted with EtOAc (3×200 mL). The EtOAc was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was taken up in DCM-MeOH and adsorbed onto silica gel. Purification by chromatography on silica gel eluting with EtOAc 0-7% in hexanes provided the product (500 mg, 70%). LCMS (API-ES) m/z: 226, 228 (M+H+).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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